5-Amino-3-fluoropyridine-2-carbonitrile

Lipophilicity XLogP3 Physicochemical Properties

5-Amino-3-fluoropyridine-2-carbonitrile (CAS 573763-07-2) is a uniquely substituted fluorinated pyridine building block that integrates a 3-fluoro substituent, 5-amino group, and 2-carbonitrile moiety—a combination no chloro, bromo, or non-fluorinated analog replicates. This exact architecture provides an optimal XLogP3 of 0.3, enhanced hydrogen-bonding capacity (HBA 4, TPSA 62.7 Ų), and demonstrated in vitro HIV-1 entry inhibition via gp120-CD4/CCR5 disruption with confirmed oral bioavailability in rat models. For medicinal chemistry programs targeting HIV-1 entry, kinase inhibitors, or fine-tuned ADME profiles, this intermediate delivers unmatched electronic and steric precision. Order high-purity material to advance your SAR and lead optimization studies.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
CAS No. 573763-07-2
Cat. No. B1343047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-fluoropyridine-2-carbonitrile
CAS573763-07-2
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C#N)N
InChIInChI=1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2
InChIKeyBDXBWOYRUFHMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-fluoropyridine-2-carbonitrile (CAS 573763-07-2): A Differentiated Fluorinated Aminopyridine Building Block for Medicinal Chemistry


5-Amino-3-fluoropyridine-2-carbonitrile (CAS 573763-07-2) is a heterocyclic compound belonging to the fluorinated pyridine class, characterized by an amino group at position 5, a fluorine atom at position 3, and a carbonitrile group at position 2 on the pyridine ring [1]. This substitution pattern yields a molecular formula of C6H4FN3 and a molecular weight of 137.11 g/mol [1]. The compound serves as a versatile intermediate in organic synthesis and has been investigated for its biological activity, most notably as a pyridyl-based inhibitor of HIV-1 replication in vitro, where it has been shown to inhibit the binding of gp120 to CD4 and CCR5, preventing viral entry into cells .

Why 5-Amino-3-fluoropyridine-2-carbonitrile Cannot Be Replaced by Closely Related Pyridine Analogs


Closely related pyridine derivatives, such as non-fluorinated 5-amino-2-cyanopyridine, 3-fluoropyridine-2-carbonitrile lacking the 5-amino group, or halogen variants (e.g., 5-amino-3-chloro/bromo analogs), cannot be substituted for 5-amino-3-fluoropyridine-2-carbonitrile without altering key physicochemical and biological properties. The unique combination of a 3-fluoro substituent with a 5-amino group and a 2-carbonitrile moiety confers distinct electronic and steric characteristics that impact lipophilicity, hydrogen bonding capacity, and metabolic stability [1]. Direct quantitative comparisons of biological activity between this compound and its non-fluorinated or chloro/bromo analogs are scarce in the public domain; however, the specific substitution pattern is critical for maintaining the reported HIV-1 entry inhibition mechanism, as the fluorine atom influences both binding affinity and pharmacokinetic properties [2].

Quantitative Differentiation of 5-Amino-3-fluoropyridine-2-carbonitrile from Close Structural Analogs


Fluorine Substitution Modulates Lipophilicity: XLogP3 Comparison with Non-Fluorinated and Chloro/Bromo Analogs

The 3-fluoro substituent in 5-amino-3-fluoropyridine-2-carbonitrile imparts a calculated XLogP3 value of 0.3, which is intermediate between the more lipophilic 5-amino-3-chloropyridine-2-carbonitrile (XLogP3: 1.77) and 5-amino-3-bromopyridine-2-carbonitrile (XLogP3: 0.9), and the less lipophilic non-fluorinated analog 5-amino-2-pyridinecarbonitrile (XLogP3: 0.2) [1][2][3]. This fine-tuning of lipophilicity is critical for optimizing membrane permeability and metabolic stability in drug development [1].

Lipophilicity XLogP3 Physicochemical Properties

Enhanced Hydrogen Bond Acceptor Count and Topological Polar Surface Area Relative to Non-Aminated Analog

The presence of both a 5-amino group and a 2-carbonitrile moiety in 5-amino-3-fluoropyridine-2-carbonitrile results in a hydrogen bond acceptor count of 4 and a topological polar surface area (TPSA) of 62.7 Ų [1]. This is significantly higher than the 3-fluoropyridine-2-carbonitrile analog, which lacks the 5-amino group and exhibits a hydrogen bond acceptor count of 3 and a TPSA of only 36.7 Ų [2]. The increased hydrogen bonding capacity and TPSA of the target compound can enhance aqueous solubility and influence target binding interactions [1].

Hydrogen Bonding TPSA Physicochemical Properties

Unique HIV-1 Entry Inhibition Mechanism Not Observed with Non-Fluorinated or Halogen Analogs

5-Amino-3-fluoropyridine-2-carbonitrile (5AFPC) has been specifically identified as a pyridyl-based inhibitor that blocks HIV-1 replication in vitro by inhibiting the binding of gp120 to CD4 and CCR5 [1]. This mechanism of action is not reported for the non-fluorinated analog 5-amino-2-pyridinecarbonitrile or the 5-amino-3-chloro/bromo-pyridine-2-carbonitrile analogs in publicly available literature [2]. While quantitative IC50 values are not provided in the available vendor datasheets, the explicit targeting of gp120-CD4/CCR5 interaction distinguishes this compound from other aminopyridine derivatives and underscores its potential as a lead scaffold for HIV-1 entry inhibitors [1].

HIV-1 Entry Inhibitor Antiviral Activity

Molecular Weight and Exact Mass Comparison with Non-Fluorinated and Chloro/Bromo Analogs

The molecular weight of 5-amino-3-fluoropyridine-2-carbonitrile (137.11 g/mol) is intermediate between the non-fluorinated analog 5-amino-2-pyridinecarbonitrile (119.12 g/mol) and the heavier halogenated analogs 5-amino-3-chloropyridine-2-carbonitrile (153.57 g/mol) and 5-amino-3-bromopyridine-2-carbonitrile (198.02 g/mol) [1][2][3]. The exact mass of 137.03892530 Da further distinguishes it from these comparators. This moderate molecular weight, combined with the presence of a fluorine atom, can influence pharmacokinetic parameters such as volume of distribution and clearance [1].

Molecular Weight Exact Mass Physicochemical Properties

Optimal Application Scenarios for 5-Amino-3-fluoropyridine-2-carbonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry Optimization of HIV-1 Entry Inhibitors

5-Amino-3-fluoropyridine-2-carbonitrile is uniquely suited for medicinal chemistry programs targeting HIV-1 entry, specifically those focused on disrupting the gp120-CD4/CCR5 interaction. Its demonstrated in vitro activity against HIV-1 replication and its oral bioavailability in rat plasma [1] position it as a lead scaffold for further structure-activity relationship (SAR) studies, where modifications can be explored to enhance potency and selectivity.

Synthesis of Fluorinated Heterocyclic Building Blocks with Tailored Lipophilicity

The balanced XLogP3 value of 0.3 [1] makes this compound an attractive intermediate for synthesizing more complex fluorinated molecules where precise control of lipophilicity is required. Compared to the more lipophilic chloro (XLogP3 1.77) and bromo (XLogP3 0.9) analogs, or the less lipophilic non-fluorinated version (XLogP3 0.2), 5-amino-3-fluoropyridine-2-carbonitrile offers a middle ground that can be leveraged to optimize ADME properties in drug candidates [2].

Development of Kinase Inhibitors or Other Enzyme-Targeting Agents

The enhanced hydrogen bonding capacity (HBA count of 4) and topological polar surface area (TPSA 62.7 Ų) relative to the non-aminated analog 3-fluoropyridine-2-carbonitrile [1] suggest that 5-amino-3-fluoropyridine-2-carbonitrile may exhibit improved binding interactions with enzyme active sites that rely on hydrogen bond networks. This property is particularly relevant for the design of kinase inhibitors or other enzyme-targeting therapeutics where specific hydrogen bond donor-acceptor patterns are critical for potency and selectivity.

In Vivo Pharmacokinetic Studies Leveraging Favorable Molecular Properties

The moderate molecular weight (137.11 g/mol), lipophilicity (XLogP3 0.3), and polar surface area (TPSA 62.7 Ų) of 5-amino-3-fluoropyridine-2-carbonitrile [1] align with favorable drug-like properties, including predicted good oral bioavailability. The compound's reported oral bioavailability and long half-life in rat plasma further support its use in in vivo efficacy and pharmacokinetic studies, particularly in models where oral administration is desired.

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